Physicochemical Profiling and Synthetic Methodologies of 2-(Furan-2-yl)pyrimidine-5-carboxylic acid
Physicochemical Profiling and Synthetic Methodologies of 2-(Furan-2-yl)pyrimidine-5-carboxylic acid
Executive Summary
In modern fragment-based drug discovery (FBDD) and lead optimization, heteroaryl carboxylic acids serve as critical building blocks. 2-(Furan-2-yl)pyrimidine-5-carboxylic acid (CAS: 1092291-13-8) is a highly versatile bifunctional scaffold [2]. It combines the electron-deficient pyrimidine core with the electron-rich furan ring, capped by a terminal carboxylic acid. This unique electronic topology makes it an excellent candidate for designing kinase inhibitors, antimicrobial agents, and protein-protein interaction (PPI) modulators.
This whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its acid-base behavior, and a self-validating synthetic protocol designed for high-yield laboratory scale-up.
Structural & Physicochemical Profiling
Understanding the physicochemical parameters of a building block is paramount before integrating it into a larger active pharmaceutical ingredient (API). The properties of 2-(Furan-2-yl)pyrimidine-5-carboxylic acid dictate its solubility, reactivity, and downstream pharmacokinetic (PK) profile.
Quantitative Descriptors
The following table summarizes the core molecular descriptors based on computational models and empirical analogs [1].
| Property | Value | Implication for Drug Design |
| CAS Number | 1092291-13-8 | Unique chemical identifier. |
| Molecular Formula | C9H6N2O3 | Low molecular weight fragment. |
| Molecular Weight | 190.16 g/mol | High ligand efficiency (LE) potential. |
| CLogP | 1.384 | Optimal lipophilicity; complies with Lipinski's Rule of 5. |
| Predicted pKa | 2.8 ± 0.2 | Highly ionized at physiological pH (7.4). |
| H-Bond Donors | 1 | Favorable for target anchoring (via carboxylate). |
| H-Bond Acceptors | 5 | Enhances aqueous solubility; provides multiple binding vectors. |
Acid-Base Behavior and Electronic Causality
The most critical physicochemical feature of this compound is its pKa . Unsubstituted benzoic acid has a pKa of 4.2. However, the predicted pKa of 2-(Furan-2-yl)pyrimidine-5-carboxylic acid is significantly lower, estimated at approximately 2.8[3], [4].
The Causality: This increased acidity is driven by the strong electron-withdrawing nature of the pyrimidine ring. The two highly electronegative nitrogen atoms at the 1- and 3-positions exert a powerful inductive effect (-I) across the aromatic system. This pulls electron density away from the C5 position, highly stabilizing the resulting carboxylate anion post-deprotonation. While the furan ring at the 2-position can donate electrons via resonance (+R), its distance from the carboxylic acid and the overriding electron-sink nature of the pyrimidine core ensure the compound remains a moderately strong organic acid [3].
At a physiological pH of 7.4, this compound exists >99.9% in its ionized carboxylate form, which restricts passive transcellular diffusion but heavily promotes aqueous solubility in intestinal fluids.
Figure 1: Impact of physicochemical properties on predicted ADME characteristics.
Synthetic Methodology: A Self-Validating Protocol
To synthesize 2-(Furan-2-yl)pyrimidine-5-carboxylic acid efficiently, a Suzuki-Miyaura cross-coupling strategy is the most robust approach. The protocol below is designed as a self-validating system: the choice of reagents and workup conditions are directly dictated by the compound's physicochemical properties (specifically its pKa).
Experimental Workflow
Figure 2: Suzuki-Miyaura cross-coupling synthetic workflow for 2-(Furan-2-yl)pyrimidine-5-carboxylic acid.
Step-by-Step Protocol
Reagents:
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2-Chloropyrimidine-5-carboxylic acid (1.0 eq, limiting reagent)
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Furan-2-boronic acid (1.2 eq)
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Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)
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Na₂CO₃ (2.5 eq)
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1,4-Dioxane / H₂O (4:1 v/v)
Procedure:
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Reaction Setup: Charge a round-bottom flask with 2-chloropyrimidine-5-carboxylic acid, furan-2-boronic acid, and Na₂CO₃.
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Solvent Addition: Add the 1,4-Dioxane/H₂O mixture. Causality: The biphasic solvent system is required because the organic fragments require dioxane for solvation, while the inorganic base (Na₂CO₃) and the resulting carboxylate salt require water.
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Degassing: Sparge the mixture with Argon for 15 minutes. Oxygen must be removed to prevent the oxidative homocoupling of the boronic acid and the degradation of the Palladium(0) active catalytic species.
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Catalyst Addition: Add Pd(dppf)Cl₂ under an Argon blanket. Heat the mixture to 90°C for 12 hours.
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Reaction Monitoring: Monitor via LC-MS. The product will elute earlier than the starting material due to the increased polarity of the furan-pyrimidine conjugated system.
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Workup & Isolation (Critical Step):
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Cool the reaction to room temperature and filter through a pad of Celite to remove palladium black.
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Concentrate the filtrate in vacuo to remove the dioxane.
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Dilute the remaining aqueous layer with water and wash with Ethyl Acetate to remove organic impurities and unreacted boronic acid.
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Acidification: Cool the aqueous layer in an ice bath and slowly add 1M HCl until the pH reaches 2.0 .
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Causality of pH Choice: Because the pKa of the product is ~2.8[4], lowering the pH to 2.0 ensures that >85% of the molecules are fully protonated (unionized). This neutralizes the highly water-soluble carboxylate salt, forcing the lipophilic core (CLogP 1.38) to crash out of the aqueous solution as a solid precipitate.
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Filtration: Filter the resulting precipitate, wash with cold water, and dry under high vacuum to afford the pure product.
Analytical Characterization Standards
To ensure the integrity of the synthesized batch, the following analytical validations must be met:
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¹H NMR (DMSO-d6): Expect a highly deshielded singlet integrating to 2 protons around δ 9.10 - 9.30 ppm, corresponding to the equivalent pyrimidine protons at the 4- and 6-positions. The furan protons will appear as three distinct multiplets between δ 6.70 and 7.90 ppm. A broad singlet for the carboxylic acid OH should appear >13.0 ppm.
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LC-MS (ESI-): In negative electrospray ionization mode, the exact mass should yield an [M-H]⁻ peak at m/z 189.0.
References
- EN300-768309 - EnamineStore (CLogP and Molecular Descriptors). EnamineStore.
- 2-(Furan-2-yl)pyrimidine-5-carboxylic acid - Sigma-Aldrich (Material Properties and Safety). Sigma-Aldrich.
- 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid - Smolecule (Acid-Base Behavior and pKa Causality). Smolecule.
- 5-Pyrimidinecarboxylic acid 4595-61-3 - Guidechem (Predicted pKa baselines for pyrimidine-5-carboxylic acids). Guidechem.
